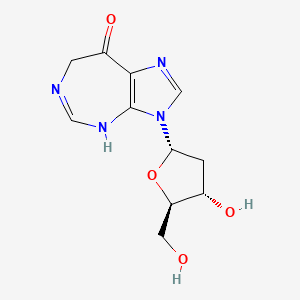
8-Ketodeoxycoformycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ketodeoxycoformycin, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that 8-ketodeoxycoformycin exhibits notable antitumor properties. In various in vivo models, the compound has demonstrated the ability to inhibit tumor growth effectively.
- Study Findings : In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg . This suggests that this compound may be a promising candidate for further development in cancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential in reducing inflammation.
- Research Insights : In models of induced arthritis, significant reductions in paw swelling were observed following treatment with this compound, indicating its potential utility in inflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against various resistant bacterial strains.
- Case Study on Infection Control : One study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains and found effective inhibition of growth . This positions this compound as a potential agent in combating antibiotic resistance.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound across different applications:
| Case Study | Objective | Results |
|---|---|---|
| Cancer Treatment | Evaluate anticancer effects in breast cancer models | Significant apoptosis induction in cancer cells with minimal effects on normal cells. |
| Infection Control | Assess antimicrobial efficacy against resistant strains | Effective inhibition of growth in multi-drug resistant strains. |
Biosynthesis Insights
Recent studies have also explored the biosynthetic pathways involving this compound. It is considered an intermediate in the biosynthesis of other nucleoside analogues like deoxycoformycin and coformycin.
Eigenschaften
CAS-Nummer |
69196-03-8 |
|---|---|
Molekularformel |
C11H14N4O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |
InChI |
InChI=1S/C11H14N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-6,8-9,16-17H,1-3H2,(H,12,13)/t6-,8+,9-/m0/s1 |
InChI-Schlüssel |
PNAAOYLIDNSLKV-ZQARSLAVSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC=NCC3=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3=O)CO)O |
Synonyme |
8-ketodeoxycoformycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















